(5Z)-3-methyl-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-methyl-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a pyrrolidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.
Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced via a sulfonylation reaction using pyrrolidine and a sulfonyl chloride.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed through a cyclization reaction involving a thiourea derivative and a suitable aldehyde or ketone.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under specific reaction conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-3-methyl-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Thiosulfate compounds
Uniqueness
(5Z)-3-methyl-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a pyrazole ring, a thiazolidinone ring, and a pyrrolidine sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H22N4O3S3 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[1-phenyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O3S3/c1-26-23(29)21(33-24(26)32)15-18-16-28(19-9-3-2-4-10-19)25-22(18)17-8-7-11-20(14-17)34(30,31)27-12-5-6-13-27/h2-4,7-11,14-16H,5-6,12-13H2,1H3/b21-15- |
InChI Key |
NTYJTHGNBTUDQZ-QNGOZBTKSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N4CCCC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N4CCCC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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